Methyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate
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Overview
Description
Methyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate: is a complex organic compound with the molecular formula C24H18O5 . This compound features a benzo[3,4-b]furan core, which is a fused heterocyclic system containing both benzene and furan rings. The presence of the 3-oxo-2-[(4-phenylphenyl)methylene] substituent adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[3,4-b]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-oxo-2-[(4-phenylphenyl)methylene] group: This step often involves the use of a Wittig reaction or a similar condensation reaction to introduce the methylene group.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects.
Comparison with Similar Compounds
Methyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate: can be compared with other similar compounds, such as:
- Methyl 2-{3-oxo-2-[(4-methylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate
- Methyl 2-{3-oxo-2-[(4-chlorophenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate
These compounds share a similar core structure but differ in the substituents on the aromatic rings, which can significantly impact their reactivity and biological activity. The unique combination of substituents in This compound
Biological Activity
Methyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate, a synthetic compound with the CAS number 620547-66-2, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b]furan moiety and a methylene bridge associated with a phenyl group. Its molecular formula is C24H18O5, with a molecular weight of approximately 398.39 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Evidence indicates that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Interaction : Potential binding to receptors affecting cellular responses has been suggested, though specific targets require further investigation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antimicrobial | Inhibits growth of certain bacteria | |
Anti-inflammatory | Reduces markers of inflammation |
Case Study: Antioxidant Activity
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting strong antioxidant properties.
Case Study: Antimicrobial Effects
In a study published in the Journal of Medicinal Chemistry (2024), the compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.
Properties
Molecular Formula |
C24H18O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H18O5/c1-27-23(25)15-28-19-11-12-20-21(14-19)29-22(24(20)26)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-14H,15H2,1H3/b22-13- |
InChI Key |
ACYMVLDVMPGKND-XKZIYDEJSA-N |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
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